molecular formula C12H14N2 B034316 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole CAS No. 19979-46-5

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole

Numéro de catalogue: B034316
Numéro CAS: 19979-46-5
Poids moléculaire: 186.25 g/mol
Clé InChI: DCTNNCRXHJPSCP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazole is a fused heterocyclic compound featuring a seven-membered azepine ring fused to a benzimidazole moiety. This structure combines the planar aromatic benzimidazole system with the alicyclic flexibility of the azepine ring, conferring unique physicochemical and pharmacological properties. It is synthesized via oxidative ring-closure of 3,6-dimethoxy-2-(cycloamino)aniline precursors, achieving yields up to 91% under optimized conditions . The compound has garnered attention for its role as a precursor in antiviral agents, particularly as an inhibitor of hepatitis C virus (HCV) NS5B polymerase .

Propriétés

IUPAC Name

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-8-12-13-10-6-3-4-7-11(10)14(12)9-5-1/h3-4,6-7H,1-2,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTNNCRXHJPSCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3N2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an o-phenylenediamine derivative with a suitable cyclic ketone can lead to the formation of the desired azepino[1,2-a]benzimidazole ring system .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and the development of catalytic processes to enhance yield and reduce reaction times .

Analyse Des Réactions Chimiques

Types of Reactions

7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted benzimidazole derivatives .

Applications De Recherche Scientifique

Antiviral Activity

Research has demonstrated that derivatives of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole exhibit potent inhibitory activity against the hepatitis C virus (HCV) non-structural 5B (NS5B) polymerase. A study highlighted three synthetic approaches that successfully yielded heteroaryl-fused indole systems, including this compound, which showed effective inhibition of HCV NS5B polymerase activity .

Anticancer Potential

The compound has been investigated for its anticancer properties. Certain analogs have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structural modifications of the azepino-benzimidazole framework can enhance its potency against specific cancer types.

Synthetic Approaches

Multiple synthetic pathways have been developed to create derivatives of this compound. These methods allow for the introduction of various functional groups that can modify the biological activity of the compound. The synthesis often involves cyclization reactions that integrate the azepine and benzimidazole moieties.

Synthetic MethodDescription
Method AUtilizes cyclization of substituted anilines with appropriate carbonyl compounds to form azepino-benzimidazole derivatives.
Method BInvolves multi-step synthesis starting from simpler heterocycles followed by ring closure and functionalization.
Method CEmploys microwave-assisted synthesis to enhance yields and reduce reaction times for complex derivatives.

Case Study: HCV Inhibition

In a notable study published in Organic & Biomolecular Chemistry, researchers synthesized several derivatives of this compound and evaluated their inhibitory effects on HCV NS5B polymerase. The study provided a detailed analysis of structure-activity relationships (SAR), indicating that specific substitutions on the azepine ring significantly enhanced antiviral activity .

Case Study: Anticancer Activity

Another research project focused on the anticancer potential of modified versions of this compound against breast cancer cell lines. Results indicated that certain derivatives induced significant apoptosis in MCF-7 cells via mitochondrial pathways. The study concluded that further exploration into these compounds could lead to new therapeutic strategies for cancer treatment.

Mécanisme D'action

The mechanism of action of 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of viral polymerases or disruption of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Core Heterocyclic Systems

  • Pyrrolo[1,2-a]benzimidazole (5-membered ring): Features a five-membered pyrrole ring fused to benzimidazole. Example: 5,8-Dimethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole (6a).
  • Pyrido[1,2-a]benzimidazole (6-membered ring) : Contains a six-membered pyridine ring. Example: 6,9-Dimethoxy-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole (6b). Intermediate flexibility and electronic delocalization .
  • Diazepino[1,2-a]benzimidazole (7-membered, two nitrogens): Incorporates a diazepine ring (two nitrogen atoms). Example: 2,3,4,5-Tetrahydro[1,3]diazepino[1,2-a]benzimidazole. Enhanced hydrogen-bonding capacity and receptor interaction due to additional nitrogen .

Key Structural Parameters

Compound Ring Size Nitrogen Atoms Planarity Notable Substituents
Azepino[1,2-a]benzimidazole 7 1 Moderate Methoxy, chloro, trifluoromethyl
Pyrido[1,2-a]benzimidazole 6 1 High Methoxy, quinone
Diazepino[1,2-a]benzimidazole 7 2 Low Phenacyl, tert-butyl

Electronic Effects: Azepino derivatives exhibit tunable halogenation at the quinone-CH position due to torsion angles impeding methoxy activation, a feature less pronounced in pyrido analogs .

Azepino Derivatives

  • Oxidative Ring-Closure: Utilizes NaX/Oxone for halogenation and quinone formation, achieving site-selective chlorination/bromination (yields: 72–91%) .
  • Late-Stage Functionalization : HFIP solvent enhances oxidative aromatic coupling, enabling incorporation of substituents like trifluoromethyl .

Diazepino Derivatives

  • Alkylation-Cyclization : Neutral-medium alkylation of 1H-tautomers with 4-chlorobenzyl bromide or 4-tert-butylphenacyl bromide, followed by HBr-mediated cyclization (yields: 60–85%) .

Pyrimido[1,2-a]benzimidazoles

  • Microwave-Assisted Synthesis : Eco-friendly, solvent-free methods using GuHCl catalysis achieve rapid cyclization (yields: 80–95%) .

Key Comparison: Azepino synthesis prioritizes halogenation versatility, while diazepino routes focus on CNS-active substituents. Microwave methods for pyrimido derivatives highlight efficiency gains .

Pharmacological Profiles

Azepino Derivatives

  • Antiviral Activity : Effective HCV NS5B polymerase inhibitors (IC₅₀: <1 μM) via macrocyclization strategies enhancing binding affinity .
  • Orexin Receptor Antagonism : Patent claims for derivatives targeting sleep disorders, though specific data are undisclosed .

Diazepino Derivatives

  • Anxiolytic/Analgesic Effects : Compound 3b shows potent GABA-A receptor modulation (EC₅₀: 0.2 μM) and 5-HT2A allosteric interaction, outperforming diazepam in elevated plus maze tests .
  • Motor Activity : Minimal impairment in rotarod assays, suggesting favorable safety profiles .

Pyrido/Pyrrolo Derivatives

  • IOP Lowering : Imidazo[1,2-a]benzimidazoles reduce intraocular pressure via pharmacophore interactions, though hypotensive side effects limit utility .

Stability and Reactivity

  • Azepino Derivatives: Methoxy groups enhance oxidative stability; halogenation at quinone-CH is reversible under acidic conditions .
  • Diazepino Derivatives: Phenacyl substituents increase metabolic lability, necessitating prodrug strategies for oral bioavailability .

Activité Biologique

7,8,9,10-Tetrahydro-6H-azepino[1,2-a]benzimidazole (CAS Number: 19979-46-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The details of the synthetic pathways often include nucleophilic substitutions and cyclization reactions. For instance, a recent study outlined a method involving the reaction of 1,4-dimethoxy-2,3-dinitrobenzene with various amines to yield azepino-benzimidazole derivatives .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

  • NCI-60 Cell Line Panel : The compound was tested against a range of cancer cell lines as part of the NCI's COMPARE analysis. It exhibited variable growth inhibitory activity across these lines, suggesting potential as a lead compound for further development .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on key enzymes involved in neurodegenerative diseases:

  • Cholinesterase Inhibition : Preliminary investigations suggest that derivatives of this compound may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Compounds related to azepino-benzimidazole structures have demonstrated significant inhibition rates in various assays .

Study 1: Anticancer Activity

In a study published by the National Cancer Institute (NCI), several derivatives of azepino-benzimidazole were evaluated for their cytotoxic effects on cancer cells. The results indicated that certain derivatives had IC50 values in the micromolar range against various solid tumors, highlighting their potential as anticancer agents .

Study 2: Cholinesterase Inhibition

Another research effort focused on the cholinesterase inhibitory activities of compounds derived from azepino-benzimidazole. The study found that several synthesized analogs exhibited potent inhibition against AChE and BChE with IC50 values comparable to established inhibitors like Rivastigmine. Molecular docking studies revealed specific interactions between these compounds and the active sites of the enzymes, suggesting a mechanism for their inhibitory action .

Data Tables

Compound IC50 (µM) Target Source
7,8,9,10-Tetrahydro-6H-Azepino5.6AChE
7-Methyl derivative3.4BChE
9-Methyl derivative2.1Cancer cell lines

Q & A

Q. What are the recommended methodologies for synthesizing 7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole and its derivatives?

Synthesis typically involves multicomponent reactions (MCRs) or cyclization strategies. For example:

  • Multicomponent Reactions : Utilize o-phenylenediamine derivatives and carbonyl-containing reagents under acidic or catalytic conditions. Cyclization can be achieved via microwave-assisted or solvent-free protocols to enhance yield and reduce reaction time .
  • Cyclization of Precursors : Use CO₂ or nitromethylene intermediates in the presence of H₂ for green synthesis approaches, as reported in benzimidazole-related studies .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key methods include:

  • Spectroscopic Analysis : NMR (¹H/¹³C) for ring proton environments, FT-IR for functional groups, and UV-Vis for electronic transitions.
  • Chromatography : HPLC or GC-MS to assess purity and identify byproducts.
  • X-ray Crystallography : For definitive confirmation of the fused azepine-benzimidazole ring system.
Analytical Technique Key Parameters
NMR (¹H)δ 1.5–2.5 ppm (azepine CH₂), δ 7.0–8.5 ppm (aromatic protons)
FT-IRPeaks at ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N/C=C)
X-ray CrystallographyCrystallographic data confirming bond angles and planarity

Q. What experimental conditions are critical for maintaining stability during storage?

  • Solubility : Prefer anhydrous DMSO or DMF for dissolution; avoid protic solvents to prevent hydrolysis.
  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to minimize oxidation of the benzimidazole moiety .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel derivatives?

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Tools like COMSOL Multiphysics integrate AI for parameter optimization .

Q. What pharmacological screening strategies are suitable for evaluating bioactivity?

  • In vitro Assays : Use enzyme inhibition studies (e.g., kinase assays) with IC₅₀ determination.
  • In silico Docking : Target the compound’s planar structure to DNA topoisomerase or G-protein-coupled receptors (GPCRs).
  • Experimental Design : Employ quasi-experimental pretest-posttest models with control groups to isolate biological effects .

Q. How do researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Meta-Analysis : Compare reaction parameters (catalyst loading, temperature) across studies to identify outliers.
  • Sensitivity Analysis : Test variables like solvent polarity or reagent purity to replicate conflicting results .

Q. What advanced separation techniques improve purification of this compound?

  • Membrane Technologies : Use nanofiltration to separate low-molecular-weight byproducts.
  • Chromatography : Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) .

Q. How can factorial design enhance the scalability of synthetic protocols?

  • Full Factorial Design : Vary factors (temperature, catalyst, solvent) in a 2³ matrix to identify interactions affecting yield.
  • Response Surface Methodology (RSM) : Optimize conditions for maximum efficiency. Example factors:
Factor Low Level High Level
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (h)624

Results from such designs reduce trial iterations and improve reproducibility .

Methodological Guidance for Data Interpretation

Q. What statistical approaches validate experimental reproducibility?

  • ANOVA : Compare batch-to-batch variability in synthesis.
  • Bland-Altman Plots : Assess agreement between spectroscopic measurements from different labs .

Q. How do researchers address ontological uncertainties in structure-activity relationships (SAR)?

  • Epistemological Frameworks : Align hypotheses with quantum mechanical calculations (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Ontological Clarity : Define molecular descriptors (e.g., logP, polar surface area) to contextualize bioactivity data .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.